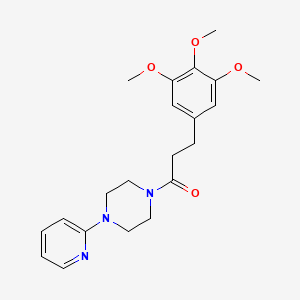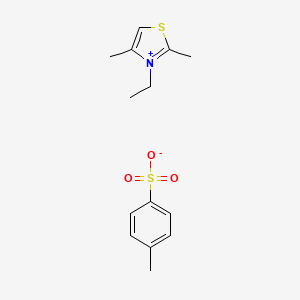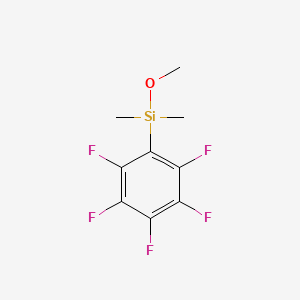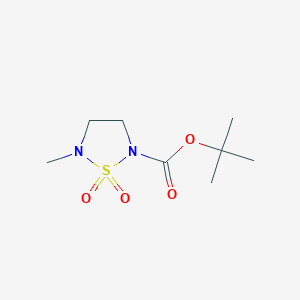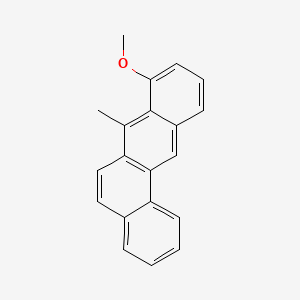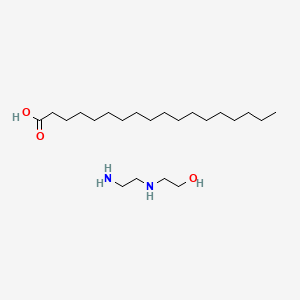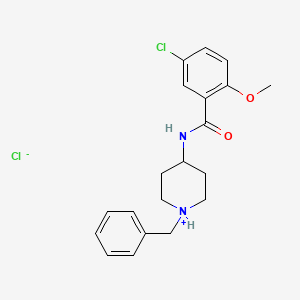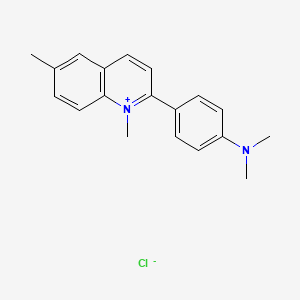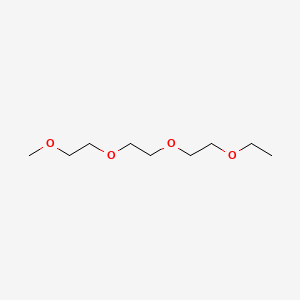
2,5,8,11-Tetraoxatridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,11-Tetraoxatridecane: is an organic compound with the molecular formula C9H20O4 . It is a member of the polyether family, characterized by the presence of multiple ether groups within its structure. This compound is known for its unique chemical properties and versatility in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8,11-Tetraoxatridecane typically involves the reaction of ethylene glycol derivatives under controlled conditions. One common method includes the tosylation of polyethylenglycol-monomethylether followed by subsequent reactions to form the desired compound . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5,8,11-Tetraoxatridecane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the ether groups to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as tosyl chloride and sodium azide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, such as 13-azido-2,5,8,11-tetraoxatridecane and 13-chloro-2,5,8,11-tetraoxatridecane .
Wissenschaftliche Forschungsanwendungen
2,5,8,11-Tetraoxatridecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is utilized in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,5,8,11-Tetraoxatridecane involves its interaction with various molecular targets and pathways. The compound’s multiple ether groups allow it to form hydrogen bonds and interact with different biomolecules. This interaction can influence the stability and solubility of the compound in various environments, making it useful in applications such as drug delivery and biochemical research .
Vergleich Mit ähnlichen Verbindungen
- 2,5,8,11-Tetraoxatridecan-13-al
- 2,5,8,11-Tetraoxatridecane-13-thiol
- 2,5,8,11-Tetraoxatridecan-13-yl 4-methylbenzenesulfonate
Comparison: Compared to similar compounds, this compound is unique due to its specific arrangement of ether groups, which provides distinct chemical properties and reactivity. For example, 2,5,8,11-Tetraoxatridecan-13-al contains an aldehyde group, which significantly alters its reactivity and applications compared to this compound .
Eigenschaften
CAS-Nummer |
7382-29-8 |
|---|---|
Molekularformel |
C9H20O4 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
1-[2-(2-ethoxyethoxy)ethoxy]-2-methoxyethane |
InChI |
InChI=1S/C9H20O4/c1-3-11-6-7-13-9-8-12-5-4-10-2/h3-9H2,1-2H3 |
InChI-Schlüssel |
JRRDISHSXWGFRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


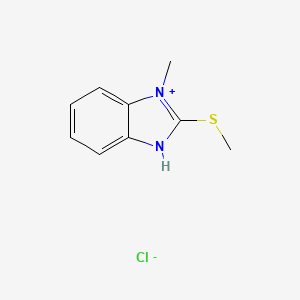
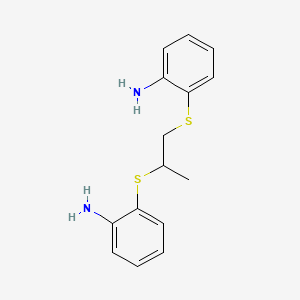
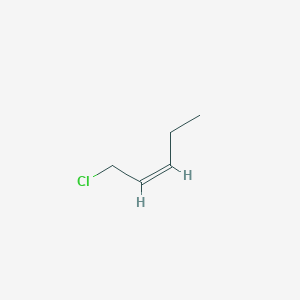
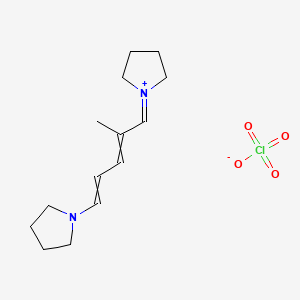
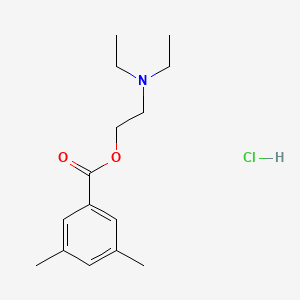
![2-[[(2-Hydroxyphenyl)methyl]amino]acetamide](/img/structure/B13757857.png)
